molecular formula C13H17N B1626332 4-N-hexylbenzonitrile CAS No. 29147-95-3

4-N-hexylbenzonitrile

Cat. No.: B1626332
CAS No.: 29147-95-3
M. Wt: 187.28 g/mol
InChI Key: QLSILVVVEOHLOG-UHFFFAOYSA-N
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Description

4-N-hexylbenzonitrile is an organic compound with the molecular formula C13H17N. It is a derivative of benzonitrile, where a hexyl group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-N-hexylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzonitrile with hexylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalysts and solvents can further enhance the yield and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-N-hexylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation over a palladium catalyst are frequently used.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Hexylbenzoic acid or hexylbenzophenone.

    Reduction: 4-Hexylbenzylamine.

    Substitution: Various substituted benzonitriles depending on the substituent introduced.

Scientific Research Applications

4-N-hexylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-N-hexylbenzonitrile involves its interaction with various molecular targets. The nitrile group can form coordination complexes with transition metals, which can be used in catalysis and material science. Additionally, the hexyl group provides hydrophobic interactions that can influence the compound’s behavior in biological systems.

Comparison with Similar Compounds

    Benzonitrile: The parent compound, lacking the hexyl group.

    4-Methylbenzonitrile: A similar compound with a methyl group instead of a hexyl group.

    4-Ethylbenzonitrile: Another derivative with an ethyl group.

Uniqueness: 4-N-hexylbenzonitrile is unique due to the presence of the hexyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and specific molecular conformations.

Properties

CAS No.

29147-95-3

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

4-hexylbenzonitrile

InChI

InChI=1S/C13H17N/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-10H,2-6H2,1H3

InChI Key

QLSILVVVEOHLOG-UHFFFAOYSA-N

SMILES

CCCCCCC1=CC=C(C=C1)C#N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C#N

Origin of Product

United States

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